Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate

Catalog No.
S13724907
CAS No.
127957-84-0
M.F
C10H15N3O2
M. Wt
209.24 g/mol
Availability
In Stock
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Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carbox...

CAS Number

127957-84-0

Product Name

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate

IUPAC Name

ethyl 2-amino-4-propan-2-ylpyrimidine-5-carboxylate

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C10H15N3O2/c1-4-15-9(14)7-5-12-10(11)13-8(7)6(2)3/h5-6H,4H2,1-3H3,(H2,11,12,13)

InChI Key

JMXXYKLSESKBIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(C)C)N

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate is an organic compound classified under pyrimidinecarboxylic acids. Its structure features a pyrimidine ring with a carboxyl group and an ethyl substituent, making it a member of the diazine class of compounds. The molecular formula for this compound is C8H11N3O2C_8H_{11}N_3O_2, and it has an average molecular weight of approximately 181.20 g/mol .

Typical of pyrimidine derivatives, including:

  • Nucleophilic substitutions: The amino and carboxyl groups can act as nucleophiles in substitution reactions.
  • Condensation reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds.
  • Decarboxylation: Under certain conditions, the carboxyl group may be removed, leading to the formation of a substituted pyrimidine.

These reactions are significant for synthesizing more complex derivatives or for modifying its biological activity.

Several synthetic routes can be employed to produce ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate:

  • Alkylation of Pyrimidine Derivatives: Starting from a suitable pyrimidine precursor, alkylation with isopropyl bromide can introduce the 1-methylethyl group.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be achieved through carbon dioxide incorporation under basic conditions.
  • Amine Formation: The amino group can be introduced using amination reactions involving appropriate amines and halides.

These methods allow for the controlled synthesis of this compound and its derivatives .

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Its derivatives could serve as lead compounds in drug development targeting microbial infections or cancer.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

Further research is needed to fully explore its applications in these domains .

Interaction studies involving ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate focus on its binding affinity to specific proteins and enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For instance, it may interact with dihydroneopterin aldolase, an enzyme involved in folate metabolism, which could provide insights into its pharmacological effects .

Several compounds share structural similarities with ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate. Here are some notable examples:

Compound NameCAS NumberKey Features
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate769-51-7Contains a methyl group instead of isopropyl
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate15400-53-0Hydroxyl group at position 4
Ethyl 2-amino-4-(ethyl) pyrimidine-5-carboxylateNot availableEthyl group instead of isopropyl at position 4

Uniqueness

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate is unique due to the presence of the branched alkane substituent (1-methylethyl) at position 4, which may influence its biological activity and solubility compared to other derivatives. This structural feature could lead to distinct pharmacological profiles, making it a candidate for further research in medicinal chemistry .

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-amino-4-(propan-2-yl)pyrimidine-5-carboxylate, which encodes its structural features with precision. The pyrimidine ring is numbered such that the nitrogen atoms occupy positions 1 and 3, while the substituents are assigned positions 2 (amino), 4 (isopropyl), and 5 (ethyl ester). This systematic naming avoids ambiguity, ensuring consistency across chemical databases and literature.

Table 1: Key Identifiers and Nomenclature

PropertyValue
IUPAC NameEthyl 2-amino-4-(propan-2-yl)pyrimidine-5-carboxylate
CAS Registry Number127957-84-0
Molecular FormulaC₁₀H₁₅N₃O₂
SynonymsEthyl 2-amino-4-isopropylpyrimidine-5-carboxylate; SCHEMBL13759846

The molecular formula, C₁₀H₁₅N₃O₂, corresponds to a molar mass of 209.24 g/mol, as calculated from atomic weights. The SMILES notation, CCOC(=O)C₁=CN=C(N=C₁C(C)C)N, provides a linear representation of the structure, emphasizing the connectivity of the ester, amino, and isopropyl groups.

Historical Context in Pyrimidine Derivative Research

Pyrimidine chemistry traces its origins to the 19th century, with seminal contributions from chemists such as Grimaux and Pinner. Grimaux’s 1879 synthesis of barbituric acid from urea and malonic acid marked the first laboratory preparation of a pyrimidine derivative. Pinner later expanded this work in 1884 by condensing ethyl acetoacetate with amidines, establishing foundational methodologies for pyrimidine synthesis.

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate exemplifies advancements in pyrimidine functionalization achieved in the late 20th century. The introduction of ester and alkyl groups at specific positions on the pyrimidine ring reflects strategies to modulate lipophilicity and reactivity for targeted applications. For instance, the Biginelli reaction—a multicomponent synthesis involving urea, aldehydes, and β-ketoesters—has been adapted to produce structurally analogous pyrimidines. While the exact synthesis route for this compound remains undocumented in public literature, its structural features align with modern heterocyclic synthesis protocols.

Chemical Classification Within Heterocyclic Carboxylates

This compound belongs to two overlapping chemical classes: pyrimidine derivatives and heterocyclic carboxylates.

Pyrimidine Derivatives

Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. Substitution patterns on the pyrimidine ring influence electronic properties and biological activity. In this compound, the amino group at position 2 acts as an electron donor, while the isopropyl group at position 4 introduces steric bulk, potentially affecting molecular interactions.

Heterocyclic Carboxylates

The ethyl ester group at position 5 classifies the compound as a carboxylate ester. Esters enhance solubility in organic solvents and serve as protecting groups for carboxylic acids during synthetic procedures. The combination of a heterocyclic core with a carboxylate functional group is common in bioactive molecules, including antiviral and anticancer agents.

Table 2: Structural Features and Implications

SubstituentPositionRole
Amino group (-NH₂)2Electron donation; hydrogen bonding
Isopropyl (-C(CH₃)₂)4Steric hindrance; lipophilicity
Ethyl ester (-COOEt)5Solubility modulation; synthetic versatility

The interplay of these substituents creates a molecule with balanced polarity and stability, making it suitable for further chemical modifications.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

209.116426730 g/mol

Monoisotopic Mass

209.116426730 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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